molecular formula C7H9NO3 B3321956 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 1403766-57-3

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B3321956
CAS No.: 1403766-57-3
M. Wt: 155.15 g/mol
InChI Key: BDEAXWCGTFCIMC-UHFFFAOYSA-N
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Description

Overview of 3-Azabicyclo[3.2.0]heptane Systems and Related Structures

The 3-azabicyclo[3.2.0]heptane system is a specific type of bicyclic framework where a nitrogen atom is incorporated at the 3-position of the fused ring system. This nitrogen atom introduces a key site for chemical modification and can participate in hydrogen bonding or salt formation, which is often crucial for a molecule's biological activity and pharmacokinetic properties.

This scaffold is featured in several biologically active compounds, including the antipsychotic drug belaperidone (B1667915) and the quinolone antibiotic ecenofloxacin. Derivatives of this system have also been investigated as potential GABA-uptake inhibitors. The synthesis of the 3-azabicyclo[3.2.0]heptane core is an active area of research, with intramolecular [2+2] photocycloaddition being a common and powerful method for its construction. clockss.orgtaltech.eeresearchgate.net This reaction involves the formation of the four-membered cyclobutane (B1203170) ring by exposing a suitable precursor, such as a substituted N-allyl-N-cinnamylamine, to UV light. clockss.org Other synthetic strategies include platinum-catalyzed cycloisomerization and various other cycloaddition reactions. taltech.eeresearchgate.net

Historical Context and Evolution of Research on Azabicyclic Systems

Research into azabicyclic systems gained significant momentum with the discovery and development of β-lactam antibiotics. The structurally related 4-thia-1-azabicyclo[3.2.0]heptane core is the central feature of the penicillins, while the 1-azabicyclo[3.2.0]heptane skeleton forms the basis of carbapenem (B1253116) antibiotics. lgcstandards.comnih.govnih.gov The immense therapeutic success of these compounds spurred extensive investigation into the synthesis and chemical modification of related bicyclic frameworks.

Over time, the application of these scaffolds has expanded far beyond antibiotics. The development of new synthetic methodologies, including stereoselective and enantioselective approaches, has made a wider variety of azabicyclic structures accessible. nih.govacs.org This has enabled their incorporation into compounds targeting the central nervous system, where the rigid framework can mimic the conformation of natural neurotransmitters. nih.gov More recently, the principles of bicyclic constraint have been applied to peptides, leading to the development of "Bicycle molecules," which are short peptides constrained by a chemical scaffold to create highly stable and specific therapeutic agents. This evolution highlights a continuous drive to leverage the unique structural and chemical properties of azabicyclic systems for new applications in medicine and beyond.

While the broader 3-azabicyclo[3.2.0]heptane family is the subject of ongoing research, detailed scientific literature on the specific synthesis, properties, and reactivity of 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is limited. The compound is commercially available, typically as a trifluoroacetic acid salt, and is noted for its potential use as a chiral building block in medicinal chemistry for the synthesis of more complex molecules. smolecule.comchemicalregister.com However, specific, peer-reviewed studies detailing its preparation and chemical transformations are not widely reported.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-1-3-4(5)2-8-6(3)7(10)11/h3-4,6,8H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEAXWCGTFCIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C1=O)CNC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227270
Record name 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-57-3
Record name 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
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Synthetic Methodologies for 6 Oxo 3 Azabicyclo 3.2.0 Heptane 2 Carboxylic Acid and Analogues

Strategies for Constructing the 3-Azabicyclo[3.2.0]heptane Core

The formation of the fused bicyclic structure of 3-azabicyclo[3.2.0]heptane is the critical challenge in synthesizing derivatives like 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid. The primary strategies involve forming either the four-membered cyclobutane (B1203170) ring or the five-membered pyrrolidine (B122466) ring as the key ring-forming step.

Photochemical [2+2] Cycloaddition Approaches

Photochemical [2+2] cycloaddition represents one of the most powerful and direct methods for constructing the cyclobutane ring of the 3-azabicyclo[3.2.0]heptane core. orgsyn.org This approach typically involves the irradiation of a molecule containing two suitably positioned alkene moieties, leading to an intramolecular cyclization, or the reaction between two separate olefinic components in an intermolecular fashion.

A rapid, two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed using an intramolecular [2+2] photochemical cyclization. acs.orgresearchgate.net This method utilizes common starting materials such as benzaldehyde, allylamine, and cinnamic acid. acs.org The intramolecular photocycloaddition of trans-N-cinnamyl-N-allyl amines has been shown to produce exo-aryl substituted 3-azabicyclo[3.2.0]heptanes with high diastereoselectivity. clockss.org Similarly, enantiopure 3-azabicyclo[3.2.0]heptanes can be synthesized through highly diastereoselective intramolecular [2+2] photocycloaddition reactions using chiral perhydro-1,3-benzoxazines. acs.org

Intermolecular [2+2] photocycloaddition is also a viable strategy. A one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes has been achieved through the photochemical reaction of N-benzylmaleimide with various alkenes. enamine.net Furthermore, the synthesis of 3-azabicyclo[3.2.0]heptyl boropinacolates and trifluoroborates has been accomplished via the [2+2] photocycloaddition of alkenyl boronic derivatives with maleimides or maleic anhydride. nih.govresearchgate.net Optimization of reaction conditions, such as wavelength and the choice of photosensitizer, is often crucial for the success of these reactions. nih.govresearchgate.net A visible-light-mediated [2+2] cycloaddition between maleimides and unsaturated moieties offers an efficient route to multifunctional 3-azabicyclo[3.2.0]heptane derivatives, avoiding the harsh conditions of UV irradiation. researchgate.net

Reaction Type Reactants Key Features Reference
Intramoleculartrans-N-Cinnamyl-N-allyl aminesHighly diastereoselective for exo-isomers clockss.org
IntramolecularChiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazinesYields enantiopure cis-fused products acs.org
IntramolecularCinnamic acid N-allyl amidesForms bicycles used in mental disorder therapies researchgate.net
IntermolecularN-Benzylmaleimide and alkenesOne-step synthesis of functionalized products enamine.net
IntermolecularAlkenyl boronic derivatives and maleimidesProvides bi- and trifunctional building blocks nih.govresearchgate.net
IntermolecularMaleimides and unsaturated moietiesUtilizes visible-light triplet sensitization researchgate.net

Intramolecular Cyclization Reactions

Intramolecular cyclization is a broad and effective strategy for assembling the 3-azabicyclo[3.2.0]heptane core. vulcanchem.com Photochemical [2+2] cycloadditions, as detailed above, are a prominent subset of this category where an intramolecular reaction between two double bonds forms the cyclobutane ring. acs.orgclockss.orgacs.org

Beyond photocycloadditions, other intramolecular cyclization methods have been explored. For instance, platinum-catalyzed cycloisomerization of allenyne has been shown to produce the 3-azabicyclo[3.2.0]heptane skeleton. taltech.ee The reaction pathway can be directed by the choice of solvent; in non-nucleophilic solvents, the bicyclic product is favored, whereas using methanol (B129727) as a nucleophilic solvent can lead to a monocyclic product. taltech.ee These varied approaches highlight the versatility of intramolecular cyclizations in constructing the target bicyclic system.

1,3-Dipolar Cycloaddition Reactions in Bicyclic Synthesis

The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, is a powerful method for constructing the five-membered pyrrolidine ring of the 3-azabicyclo[3.2.0]heptane system. This reaction typically involves an azomethine ylide as the 1,3-dipole and a suitable dipolarophile, such as a cyclobutene (B1205218) or cyclopropene (B1174273) derivative.

An efficient synthesis of substituted 3-azabicyclo[3.2.0]heptane building blocks relies on the [3+2] cycloaddition of an in situ generated azomethine ylide with a cyclobut-1-ene carboxylic acid ester. researchgate.net This method has been successfully applied on a multigram scale. researchgate.net The catalytic asymmetric 1,3-dipolar cycloaddition of cyclobutenones with azomethine ylides, using a CuI/(R)-Fesulphos catalyst system, provides access to densely substituted 3-azabicyclo[3.2.0]heptanes with high levels of both diastereoselectivity and enantioselectivity (up to 98% ee). researchgate.net

The use of cyclopropenes as dipolarophiles in reactions with azomethine ylides leads to the formation of related spirocyclic 3-azabicyclo[3.1.0]hexane systems, demonstrating the utility of this general strategy for constructing fused nitrogen-containing heterocycles. researchgate.netbeilstein-journals.org In one approach, the stable azomethine ylide derived from ninhydrin (B49086) and proline reacts with various cyclopropenes to yield spiro[cyclopropa[a]pyrrolizine-2,2′-indene] derivatives with high stereo- and regioselectivity. acs.org Additionally, the 1,3-dipolar cycloaddition of nitrones with 6-alkylidenepenicillanates has been explored to synthesize novel chiral spiroisoxazolidine-β-lactams, which contain the 4-thia-1-azabicyclo[3.2.0]heptane core. uc.pt

1,3-Dipole Dipolarophile Catalyst/Conditions Product Type Reference
Azomethine YlideCyclobut-1-ene carboxylateIn situ generation1,3-disubstituted 3-azabicyclo[3.2.0]heptane researchgate.net
Azomethine YlideCyclobutenoneCuI/(R)-FesulphosDensely substituted 3-azabicyclo[3.2.0]heptane researchgate.net
Ninhydrin-derived Azomethine YlideCyclopropenesMild conditionsSpiro[cyclopropa[a]pyrrolizine-2,2′-indene] acs.org
Nitrone6-AlkylidenepenicillanateMild conditionsSpiroisoxazolidine-penicillanates uc.pt

Palladium-Catalyzed C-H Activation and C-C Cleavage Pathways

Modern transition-metal catalysis offers innovative routes to complex molecular scaffolds. Palladium-catalyzed C-H activation and C-C cleavage pathways have been developed for the diastereoselective synthesis of bicyclo[3.2.0]heptane lactones, which are structurally related to the 6-oxo-3-azabicyclo[3.2.0]heptane core. rsc.orgrsc.orgresearchgate.net

This strategy employs bicyclo[1.1.1]pentane carboxylic acids as starting materials. rsc.orgrsc.org The reaction proceeds through a palladium-catalyzed C–H activation, followed by a sequential C–C cleavage and lactonization cascade. rsc.orgresearchgate.net The choice of ligand is critical in this process; using MPAA (N-acetyl-L-valine) or pyridone-amine ligands allows for the synthesis of either all-syn arylated or non-arylated bicyclo[3.2.0]heptane lactones, respectively. rsc.orgrsc.orgresearchgate.net This method provides a versatile entry point to highly functionalized cyclobutane and γ-lactone derivatives. rsc.orgrsc.org Additionally, palladium-catalyzed transannular C-H functionalization has been developed for various azabicycloalkanes, showcasing the potential of C-H activation to modify these core structures at a late stage. nih.gov

Stereoselective Synthesis of Defined Isomers

The biological activity of molecules is often highly dependent on their three-dimensional structure. Therefore, the development of stereoselective synthetic methods to produce specific isomers of 3-azabicyclo[3.2.0]heptane derivatives is of paramount importance. Research has focused on controlling the relative and absolute stereochemistry of the multiple stereocenters within the bicyclic framework.

Chemoenzymatic methods have been employed to resolve racemic mixtures of 3-azabicyclo[3.2.0]heptane derivatives. nih.gov For instance, kinetic resolution using immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been shown to efficiently separate enantiomers, which exhibit distinct binding affinities at dopamine (B1211576) receptors. nih.gov

Control of cis/trans Ring Junction Stereochemistry

A critical aspect of stereocontrol in the synthesis of 3-azabicyclo[3.2.0]heptane systems is the stereochemistry at the ring junction (C1 and C5). The fusion of the cyclobutane and pyrrolidine rings can be either cis or trans.

Intramolecular [2+2] photocycloaddition reactions have proven particularly effective for controlling this feature. The diastereoselective cyclization of chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazines consistently leads to the formation of cis-fused bicyclic derivatives. acs.org In contrast, the intramolecular photocycloaddition of substituted trans-N-cinnamyl-N-allyl amines in acidified acetone (B3395972) yields a high diastereomeric excess of the exo-aryl isomers, which also possess a specific ring junction stereochemistry. clockss.org The high degree of diastereoselection in these photochemical reactions allows for the predictable synthesis of specific isomers. clockss.org

Method Substrate Resulting Stereochemistry Reference
Intramolecular [2+2] PhotocycloadditionChiral perhydro-1,3-benzoxazinesAlways leads to cis-fused derivatives acs.org
Intramolecular [2+2] Photocycloadditiontrans-N-Cinnamyl-N-allyl aminesHigh diastereoselectivity for exo-aryl isomers clockss.org
Catalytic Asymmetric 1,3-Dipolar CycloadditionCyclobutenones and azomethine ylidesHigh diastereoselectivity and enantioselectivity researchgate.net

Chiral Auxiliary and Asymmetric Catalysis Approaches

The establishment of the stereochemistry of this compound is crucial for its biological activity. To this end, both chiral auxiliary-mediated and asymmetric catalytic methods have been explored to achieve high levels of stereocontrol.

A prominent strategy in chiral auxiliary-based synthesis involves the use of Evans oxazolidinones. These auxiliaries are effective in directing the stereochemical outcome of various bond-forming reactions. In a potential synthetic route, an N-acylated Evans auxiliary could be subjected to a diastereoselective reaction, such as an alkylation or an aldol (B89426) condensation, to introduce the necessary stereocenters. Following the key stereochemistry-defining step, the auxiliary can be cleaved to furnish the chiral carboxylic acid. While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the literature, the principles of Evans' asymmetric synthesis are well-established and provide a viable pathway.

Another powerful approach is the use of chiral catalysts in cycloaddition reactions. For instance, the diastereoselective intramolecular [2+2] photocycloaddition of diallylic amines has been shown to produce exo-aryl-substituted 3-azabicyclo[3.2.0]heptane derivatives with high diastereoselectivity. clockss.orgcrossref.org Chiral auxiliaries, such as those derived from (-)-8-aminomenthol, have also been successfully employed in diastereoselective photocycloaddition reactions to afford enantiopure 3-azabicyclo[3.2.0]heptanes.

Furthermore, asymmetric Staudinger [2+2] cycloaddition reactions represent a key method for the synthesis of chiral β-lactams, which are precursors to bicyclic systems. The reaction between a chiral Schiff base and a ketene (B1206846) can proceed with high stereocontrol, yielding a monocyclic β-lactam that can be further elaborated into the desired bicyclic structure. nih.gov

Below is a table summarizing potential chiral auxiliaries and catalysts that could be employed in the asymmetric synthesis of this compound and its analogues, based on established methodologies for related compounds.

Methodology Chiral Controller Key Reaction Potential Outcome
Chiral AuxiliaryEvans OxazolidinoneDiastereoselective Alkylation/AldolHigh diastereoselectivity
Chiral Auxiliary(-)-8-aminomenthol derivativeDiastereoselective PhotocycloadditionEnantiopure bicyclic core
Asymmetric CatalysisChiral Lewis Acid[2+2] CycloadditionEnantioselective β-lactam formation
Asymmetric CatalysisChiral AmineStaudinger ReactionHigh stereoisomeric purity

Divergent Synthesis from Common Intermediates

Divergent synthesis offers an efficient strategy to generate a library of structurally related compounds from a common starting material. For the synthesis of this compound and its analogues, chiral pool starting materials, such as pyroglutamic acid, serve as excellent precursors.

(S)-Pyroglutamic acid, a readily available and inexpensive chiral molecule, can be converted into various functionalized pyrrolidine derivatives. These intermediates can then undergo a range of chemical transformations to construct the fused cyclobutanone (B123998) ring. A common approach involves the intramolecular cyclization of a suitably substituted pyrrolidine-2-acetic acid derivative. The carboxylic acid at the 2-position of the pyrrolidine ring can be elaborated into a side chain that, upon activation, can undergo an intramolecular nucleophilic attack by an enolate or an equivalent species to form the four-membered ring.

For example, the synthesis of bicyclic lactam templates from (S)-pyroglutamic acid has been demonstrated. These templates can then be subjected to stereoselective alkylation reactions to introduce substituents at various positions. capes.gov.br This approach allows for the generation of a diverse set of analogues with different substitution patterns on the bicyclic scaffold.

The following table outlines a general divergent synthetic approach from (S)-pyroglutamic acid.

Starting Material Key Intermediate Key Transformation Product Class
(S)-Pyroglutamic acidN-protected 5-oxopyrrolidine-2-carboxylateElaboration of the ester to a side chainFunctionalized pyrrolidines
Functionalized pyrrolidinesPyrrolidine-2-acetic acid derivativesIntramolecular cyclization6-Oxo-3-azabicyclo[3.2.0]heptane core
6-Oxo-3-azabicyclo[3.2.0]heptane coreBicyclic lactam templatesStereoselective alkylation/functionalizationAnalogues of the target compound

This divergent strategy not only provides access to the target molecule but also facilitates the synthesis of a variety of analogues, which is invaluable for structure-activity relationship studies in drug discovery.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in piecing together the molecular puzzle of this compound, from its basic connectivity to the subtle nuances of its spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemical relationships within the 3-azabicyclo[3.2.0]heptane framework. While specific data for the parent compound is not extensively published, analysis of related structures allows for the prediction of its key NMR features. Techniques like ¹H NMR coupling constants and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in resolving stereochemical ambiguities.

The relative stereochemistry of the protons, particularly at the bridgehead carbons and the carbon bearing the carboxylic acid group, can be deduced from their coupling constants (J-values). For instance, the cis-fusion of the cyclobutanone (B123998) and pyrrolidine (B122466) rings would be confirmed by observing specific coupling patterns between the bridgehead protons. NOESY experiments would further clarify spatial proximity between protons that are not directly bonded, providing definitive evidence for the relative configuration of substituents.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H2 4.0 - 4.5 Doublet (d) or Doublet of Doublets (dd) J(H2, H1) = ~5-8 Hz
H1 3.5 - 4.0 Multiplet (m) -
H5 3.8 - 4.3 Multiplet (m) -
H4 2.8 - 3.4 Multiplet (m) -
H7 2.5 - 3.0 Multiplet (m) -
NH Variable Broad Singlet (br s) -

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is expected to show distinct absorption bands corresponding to the lactam carbonyl, the carboxylic acid group, and the secondary amine.

The most prominent peaks would include a sharp, strong absorption for the β-lactam carbonyl (C=O) group, typically found at a high wavenumber (around 1750-1780 cm⁻¹) due to ring strain. The carboxylic acid will exhibit a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹). The N-H stretching vibration of the secondary amine in the pyrrolidine ring would appear in the region of 3300-3500 cm⁻¹. Analysis of related compounds, such as benzylpenicillin complexes, confirms the involvement of these key functional groups in molecular interactions. nepjol.info

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Secondary Amine N-H stretch 3300 - 3500
β-Lactam Carbonyl C=O stretch 1750 - 1780 (strong)
Carboxylic Acid Carbonyl C=O stretch 1700 - 1725 (strong)

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of the compound. For this compound (C₇H₉NO₃), the expected monoisotopic mass is approximately 155.0582 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby validating the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for such a molecule would likely involve the loss of the carboxyl group (as CO₂ or H₂O + CO), and cleavage of the bicyclic ring system. The specific fragmentation pattern helps to piece together the connectivity of the molecule, confirming the presence of the bicyclic core and the attached functional groups. Mass spectral data for related penicillin derivatives show the precursor ion and characteristic fragmentation, which serves as a model for predicting the behavior of the title compound. nih.govmzcloud.org

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute and relative stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of each atom.

Table 3: Representative Crystallographic Data from an Analogous Compound ((+)-6-Aminopenicillanic Acid)

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
C-N Bond Length (β-lactam) ~1.38 Å
C=O Bond Length (β-lactam) ~1.21 Å
C-C Bond Length (ring fusion) ~1.55 Å

Data derived from the structure of (+)-6-aminopenicillanic acid as a representative model for the bicyclic core. researchgate.net

Conformational Dynamics and Energetics of the Bicyclic System

The 3-azabicyclo[3.2.0]heptane ring system is not planar. It exists in a puckered conformation to alleviate ring strain. The five-membered pyrrolidine ring typically adopts an "envelope" or "twist" conformation, while the four-membered cyclobutanone ring is also puckered. The fusion of these two rings creates a constrained system with a unique conformational landscape.

Impact of Substituent Effects on Ring Conformation and Stability

The conformation and stability of the 3-azabicyclo[3.2.0]heptane ring system can be significantly influenced by the nature and position of substituents. Substituents can introduce steric hindrance or electronic effects that alter the preferred puckering of the rings.

Reactivity and Chemical Transformations

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a primary site for synthetic modification, allowing for the formation of various derivatives through established organic reactions.

Esterification and Amidation Reactions

The carboxylic acid can be readily converted into esters and amides, which are common modifications in the synthesis of β-lactam-containing compounds, often to create prodrugs or to couple the core structure to other molecules.

Esterification: The formation of esters, such as methyl or benzyl (B1604629) esters, is typically achieved by reacting the carboxylic acid with the corresponding alcohol under acidic conditions or by using coupling agents. For instance, in related β-lactam structures, esterification is a key step for protecting the carboxylic acid or modifying the molecule's properties.

Amidation: Amide derivatives can be synthesized by activating the carboxylic acid, for example, with thionyl chloride, followed by the addition of a desired amine. This one-pot synthesis is an effective method for creating a diverse range of secondary and tertiary amides from β-lactam nuclei. The reaction conditions, such as the choice of solvent (e.g., anhydrous dichloromethane) and temperature, are crucial for achieving good yields.

Table 1: Representative Esterification and Amidation Reactions

Reaction Type Reagents Product Functional Group
Esterification Alcohol (e.g., Methanol), Acid Catalyst Methyl Ester
Amidation Thionyl Chloride, Amine (Primary or Secondary) Amide (Secondary or Tertiary)

Reduction to Alcohol Derivatives

The carboxylic acid can be reduced to a primary alcohol, yielding (6-oxo-3-azabicyclo[3.2.0]heptan-2-yl)methanol. This transformation requires powerful reducing agents due to the relatively low reactivity of carboxylic acids.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough for this conversion. Instead, stronger reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are necessary. chemistrysteps.comchemistrysteps.combritannica.com The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran, followed by an acidic workup to protonate the resulting alkoxide. chemistrysteps.comchemguide.co.uk An important consideration is the potential for the reducing agent to also attack the lactam carbonyl group, which could lead to ring-opening or reduction of the lactam itself. Careful control of reaction conditions is therefore essential to achieve selective reduction of the carboxylic acid.

Transformations Involving the Lactam (Oxo) Group

The four-membered β-lactam ring is the most reactive feature of the molecule. Its high degree of ring strain makes the amide bond susceptible to cleavage by nucleophiles.

Ring-Opening Reactions

The strained nature of the bicyclic system makes the lactam susceptible to ring-opening via nucleophilic acyl substitution. This reaction is fundamental to the biological activity of many β-lactam antibiotics. The process can be initiated by various nucleophiles, including water (hydrolysis) under acidic or basic conditions, leading to the formation of a β-amino acid.

In a biological context, the hydroxyl group of a serine residue in the active site of penicillin-binding proteins (PBPs) acts as the nucleophile, attacking the lactam carbonyl. This results in the opening of the lactam ring and the formation of a stable, covalent acyl-enzyme intermediate, which deactivates the enzyme and disrupts bacterial cell wall synthesis.

Nucleophilic Additions to the Carbonyl

The carbonyl carbon of the lactam is electrophilic and is the primary site for nucleophilic attack. As mentioned above, this is the key step in the mechanism of action for β-lactam antibiotics. The addition of a nucleophile to the carbonyl carbon forms a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the C-N bond of the lactam ring. The efficiency of this process is enhanced by the ring strain, which is released upon ring-opening.

Table 2: Reactivity of the Lactam Group

Transformation Reagent/Condition Key Intermediate Outcome
Ring-Opening (Hydrolysis) H₂O / H⁺ or OH⁻ Tetrahedral Intermediate Formation of a β-amino acid derivative
Nucleophilic Addition (Enzymatic) Serine residue of PBP Tetrahedral Intermediate Covalent acyl-enzyme adduct, enzyme inactivation

Reactivity of the Azabicyclic Nitrogen Atom

The nitrogen atom at position 3 is part of the lactam ring and functions as a secondary amide. While the lone pair on the nitrogen participates in amide resonance, making it less nucleophilic than a typical secondary amine, it can still undergo reactions under specific conditions.

N-functionalization, including acylation, alkylation, and tosylation, has been demonstrated on the 3-azabicyclo[3.2.0]heptane skeleton. researchgate.netacs.org These reactions typically require deprotonation of the nitrogen with a suitable base to enhance its nucleophilicity, followed by reaction with an electrophile (e.g., an acyl chloride, alkyl halide, or tosyl chloride). Such modifications allow for the introduction of a wide variety of substituents on the nitrogen atom, further expanding the chemical diversity of derivatives that can be synthesized from this core structure. researchgate.net

Regioselective and Chemoselective Derivatization Strategies

The presence of multiple reactive sites in 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid necessitates careful consideration of regioselective and chemoselective derivatization strategies. The primary functional groups available for modification are the secondary amine, the carboxylic acid, and the lactam carbonyl.

Chemoselectivity: The secondary amine is generally the most nucleophilic site in the molecule and will preferentially react with electrophiles such as alkylating and acylating agents. To selectively modify the carboxylic acid, for example, through esterification or amide bond formation, the more reactive secondary amine must first be protected. Common protecting groups for amines, such as the tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, are ideal for this purpose as they can be introduced under basic conditions and later removed under specific acidic or hydrogenolytic conditions, respectively.

Conversely, to perform reactions at the lactam carbonyl, both the secondary amine and the carboxylic acid would likely require protection. The lactam itself can undergo reactions such as reduction or hydrolysis, although these transformations often require harsh conditions that could affect other parts of the molecule.

Regioselectivity: For N-derivatization, regioselectivity is not a concern as there is only one nitrogen atom. However, in the context of modifying the carbon skeleton, regioselectivity becomes important. For instance, deprotonation with a strong base could potentially occur at the carbon alpha to the lactam carbonyl or the carbon alpha to the carboxylic acid. The kinetic and thermodynamic control of such reactions would dictate the regiochemical outcome. Furthermore, functionalization of the bicyclic ring system through methods like radical reactions would also require careful control to achieve the desired regioselectivity.

Molecular Interactions and Mechanistic Biological Studies

Interaction with Enzyme Systems: Focus on β-Lactamases and Penicillin-Binding Proteins (PBPs)

The primary targets for compounds based on the 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid scaffold are enzymes involved in bacterial cell wall synthesis and resistance mechanisms. These include the β-lactamases, which inactivate β-lactam antibiotics, and the penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.

The molecular mechanism of inhibition by β-lactam compounds, including derivatives of this compound, is well-established and involves the acylation of a serine residue within the active site of the target enzyme. The strained β-lactam ring is susceptible to nucleophilic attack by the hydroxyl group of this active site serine. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.

This acylation process effectively inactivates the enzyme, preventing it from carrying out its normal physiological function. In the case of PBPs, this inhibition disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell death. For β-lactamases, the formation of this stable intermediate prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics.

The efficiency of inhibition is influenced by several factors, including the precise geometry of the bicyclic core, which affects its ability to mimic the transition state of the natural substrate of the enzyme, and the nature of substituents on the core structure.

These derivatives are recognized as potent mechanism-based inhibitors of many class A β-lactamases. For instance, clavulanic acid is a potent inhibitor of the TEM-1 β-lactamase. The inhibitory process is often time-dependent and irreversible, characteristic of "suicide inhibitors" that are processed by the enzyme to a reactive species that then forms a covalent bond.

CompoundTarget EnzymeKᵢ (µM)IC₅₀ (µM)
AztreonamFOX-4 β-lactamase0.04 ± 0.01-
BAL30072FOX-4 β-lactamase0.66 ± 0.03-
BAL29880FOX-4 β-lactamase8.9 ± 0.5-
ErtapenemFOX-4 β-lactamase0.27 ± 0.05-
ImipenemFOX-4 β-lactamase2.3 ± 0.3-

Note: The data presented are for monocyclic β-lactams and carbapenems against FOX-4 β-lactamase and are illustrative of the kinetic values obtained for β-lactamase inhibitors. Specific data for this compound were not found. nih.gov

Structure-Activity Relationships (SAR) at the Molecular Target Level

The biological activity of derivatives of this compound is highly dependent on their three-dimensional structure and the presence and nature of various substituents.

Modifications to the core this compound structure have a profound impact on binding affinity and inhibitory potency. For example, the nature of the side chain at the C6 position (in penicillin analogues) is a critical determinant of the antibacterial spectrum and potency against specific PBPs. Bulky side chains can enhance binding to certain PBPs while potentially sterically hindering interaction with β-lactamase active sites.

In the case of β-lactamase inhibitors like tazobactam, a derivative of penicillanic acid sulfone, the triazolylmethyl group at the C3 position is crucial for its potent inhibitory activity against a broad spectrum of β-lactamases. Similarly, the sulfone group in sulbactam and tazobactam enhances their reactivity and makes them effective as suicide inhibitors.

Compound DerivativeModificationImpact on Activity
Penicillin AnaloguesVaried C6 side chainsAlters antibacterial spectrum and PBP affinity.
TazobactamC3-triazolylmethyl group and sulfoneBroad-spectrum β-lactamase inhibition.
SulbactamSulfone groupActs as a suicide inhibitor of β-lactamases.

The stereochemistry of the bicyclic core is absolutely critical for molecular recognition by and interaction with target enzymes. The specific stereochemical configuration of the substituents on the 3-azabicyclo[3.2.0]heptane ring dictates the precise orientation of the molecule within the enzyme's active site.

For instance, the (2S, 5R) configuration is a common feature in many active penicillin and β-lactamase inhibitor structures. This specific stereochemistry ensures that the carboxylate group and the β-lactam ring are correctly positioned to interact with key residues in the active site, facilitating the acylation reaction. Any deviation from the required stereochemistry can lead to a significant loss of biological activity, as the molecule can no longer effectively bind to its target.

Interactions with Other Biomolecules and Receptors (Non-Clinical Focus)

While the primary focus of research on this compound derivatives has been on their antibacterial properties, the core structure has been explored in other contexts. For example, derivatives of 3-azabicyclo[3.2.0]heptane have been synthesized and evaluated as dopaminergic ligands, indicating that this scaffold can interact with receptors in the central nervous system. These studies, while not clinical, highlight the versatility of the bicyclic core in interacting with a range of biomolecules beyond bacterial enzymes. The specific interactions and the therapeutic potential in these areas are subjects of ongoing research.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms and calculating the energetics of chemical reactions.

While specific DFT studies focused solely on the reaction mechanisms of 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid are not extensively documented in the reviewed literature, the application of this methodology to structurally related penam (B1241934) β-lactams provides valuable insights. A study on the thermal decarbonylation of penam carboxylic acids utilized the IEFPCM/M06//6-31+G(d) level of theory to compute the free energies of various species along the reaction coordinate. nih.govacs.org This research explored anionic, zwitterionic, and protonated mechanisms for the decarbonylation reaction. nih.govacs.org The computed activation free energies for the anionic and zwitterionic pathways were found to be too high to be experimentally feasible (>45 kcal/mol). nih.govacs.org However, the protonated mechanism showed significantly lower activation free energies, consistent with experimental observations. nih.govacs.org

Specifically, the computed activation free energy for the (2S,5S,6S)-isomer was 8.8 kcal/mol, while that for the (2S,5R,6R)-isomer was 17.3 kcal/mol. nih.govacs.org This difference in activation energies aligns with the experimental finding that one isomer undergoes decarbonylation while the other does not. nih.govacs.org Such studies highlight the capability of DFT to elucidate reaction mechanisms and predict the reactivity of complex bicyclic systems.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. Molecular mechanics and molecular dynamics simulations are the primary computational tools for exploring the conformational landscape of molecules.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode of a ligand to a protein target.

A molecular docking study was conducted on structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid to understand their potential mode of action against bacterial enzymes like urease and α-amylase. nih.gov The study aimed to provide insights that could aid in the development of new compounds effective against antibiotic-resistant bacteria. nih.gov

The aforementioned molecular docking research investigated the binding affinities of several synthesized analogues. nih.gov The results, presented in terms of binding energy (kcal/mol), indicated strong interactions with the target enzymes. For instance, compounds designated as M2, M3, and M7 showed strong inhibition of urease. nih.gov The docking scores for these compounds, along with the parent molecule, against α-amylase and urease provide a quantitative measure of their binding potential. nih.gov

The study reported that the binding affinities, calculated as binding energies, ranged from -7.8 to -9.2 kcal/mol. semanticscholar.org The carboxylic group of the penam nucleus in these compounds was identified as a key contributor to the strong binding with the receptor protein. semanticscholar.org

In-silico Molecular Docking Results of Analogues
CompoundBinding Affinity with α-amylase (kcal/mol)Binding Affinity with Urease (kcal/mol)
Parent Molecule-8.1-7.6
M1-8.7-8.2
M2-9.1-9.8
M3-9.2-8.8
M4-9.5-10.2
M5-9.8-10.5
M6-9.3-9.5
M7-9.6-10.8
M8-9.0-9.1

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

While the search results allude to the importance of structure-activity relationships, specific QSAR modeling studies focused on this compound for the design of new analogues were not identified. The development of QSAR models for this class of compounds would be a valuable future step in systematically exploring the chemical space and optimizing their biological properties.

Applications As Building Blocks and Scaffolds in Synthetic and Medicinal Chemistry

Role as Chiral Precursors in Asymmetric Synthesis

The biological activity of complex molecules is often dictated by their specific stereochemistry. Consequently, the use of enantiomerically pure starting materials is a cornerstone of modern drug discovery and development. The 6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid scaffold, with its inherent chirality, serves as a valuable chiral precursor in asymmetric synthesis.

Key synthetic strategies for accessing this and related chiral scaffolds include:

[2+2] Photocycloaddition: This method is a powerful tool for constructing the cyclobutane (B1203170) ring of the bicyclo[3.2.0]heptane system. Intramolecular [2+2] photocycloaddition reactions can generate complex, multi-ring systems with a high degree of stereocontrol. nih.gov

1,3-Dipolar Cycloaddition: The catalytic asymmetric 1,3-dipolar cycloaddition of cyclobutenones with azomethine ylides provides a direct route to densely substituted 3-azabicyclo[3.2.0]heptanes, allowing for the construction of multiple contiguous stereocenters. nih.gov

Chiral Pool Synthesis: This approach utilizes readily available chiral molecules as starting materials to construct the desired bicyclic system, transferring the chirality of the starting material to the final product.

The ability to synthesize specific stereoisomers of the 3-azabicyclo[3.2.0]heptane core is crucial for developing structure-activity relationships (SAR) for new therapeutic agents.

Asymmetric Synthesis Approach Description Key Advantages
Intramolecular [2+2] Photocycloaddition Light-induced cyclization of a tethered alkene and enone/imide. nih.govHigh stereocontrol, access to complex ring systems.
Asymmetric 1,3-Dipolar Cycloaddition Catalytic reaction between a cyclobutenone and an azomethine ylide. nih.govDirect formation of densely functionalized chiral products. nih.gov
Chiral Auxiliary-Mediated Synthesis Use of a removable chiral group to direct the stereochemical outcome of a reaction.Well-established, predictable stereochemical control.

Integration into Complex Natural Product Synthesis

The 3-azabicyclo[3.2.0]heptane scaffold is a key structural motif in a number of biologically active natural products and their synthetic analogues. Its rigid framework allows for the precise spatial arrangement of functional groups, which is often a requirement for potent biological activity. While direct incorporation of this compound into a natural product total synthesis is not widely documented, the broader scaffold class is of significant interest. For instance, the related carbapenem (B1253116) antibiotics, such as thienamycin, feature a 1-azabicyclo[3.2.0]heptane core, highlighting the biological relevance of this bicyclic system.

The synthesis of natural product-inspired scaffolds often employs strategies like intramolecular [2+2] photocycloaddition to construct the bicyclo[3.2.0]heptane core. researchgate.net The functional handles on the this compound molecule, namely the carboxylic acid and the ketone, provide convenient points for elaboration and connection to other parts of a complex natural product.

Design of Chemical Probes for Biological Research

Chemical probes are essential tools for elucidating the function of biological targets such as receptors and enzymes. The 3-azabicyclo[3.2.0]heptane scaffold has been utilized in the development of such probes, particularly for studying the central nervous system.

Derivatives of 3-azabicyclo[3.2.0]heptane have been synthesized and evaluated as dopaminergic ligands. dntb.gov.ua In the quest for more effective high-throughput screening methods for drug discovery, novel fluorescent probes are invaluable. For example, a fluorescent ligand was developed for dopamine (B1211576) D3 receptor-ligand binding assays, which are crucial for identifying new drug candidates for neurological disorders. dntb.gov.ua The rigid structure of the 3-azabicyclo[3.2.0]heptane core can help in designing ligands with high selectivity for a specific receptor subtype, which is a critical aspect in the development of targeted therapies.

Application Area Scaffold Target Significance
Dopaminergic Ligands3-Azabicyclo[3.2.0]heptane derivativesDopamine ReceptorsProbing receptor function and screening for new CNS drugs. dntb.gov.uaebi.ac.uk
Fluorescent ProbesFluorescently labeled ligandsDopamine D3 ReceptorEnabling high-throughput screening and kinetic studies. dntb.gov.ua

Development of Novel Molecular Scaffolds for Diverse Applications

The 3-azabicyclo[3.2.0]heptane framework is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of providing ligands for more than one type of biological receptor or enzyme. Its rigid, three-dimensional nature is a desirable feature for improving the drug-like properties of a molecule.

This scaffold has found application in:

Drug Discovery: Derivatives of 3-azabicyclo[3.2.0]heptane are attractive building blocks for drug discovery. researchgate.net For example, the anti-schizophrenia drug belaperidone (B1667915) and the quinolone antibiotic ecenofloxacin feature this substructure. orgsyn.org

PROTACs: These rigid molecules are essential in the synthesis of complex architectures like Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins within cells. lifechemicals.com

Peptide Mimetics: The constrained conformation of this scaffold makes it a suitable candidate for designing peptide mimetics with enhanced stability and bioactivity.

The synthesis of these scaffolds is often achieved through photochemical methods, such as the [2+2] cycloaddition, which allows for the creation of diverse derivatives. researchgate.netresearchgate.net The versatility of the 3-azabicyclo[3.2.0]heptane scaffold ensures its continued importance in the development of new therapeutics and chemical tools.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of practical and environmentally benign synthetic methodologies is crucial for the future exploration of 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid and its analogs. Current multistep syntheses can be resource-intensive. taltech.ee Future efforts will likely focus on chemoenzymatic and biocatalytic approaches. For instance, the use of immobilized lipases has already proven effective in the kinetic resolution of related 3-azabicyclo[3.2.0]heptane derivatives, offering an efficient route to enantiomerically pure compounds. nih.gov Exploring enzymes for key cyclization or functionalization steps could significantly reduce the reliance on traditional reagents and solvents, leading to more sustainable and cost-effective production. Furthermore, the development of one-pot or tandem reactions that construct the bicyclic core in a single, efficient sequence remains a significant goal.

Exploration of Alternative Biological Targets Beyond Known Enzyme Classes

While the bicyclic β-lactam core is historically associated with the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), the structural features of this compound suggest a broader therapeutic potential. nih.govmdpi.com The electrophilic β-lactam ring is a versatile pharmacophore capable of inhibiting various enzyme classes. nih.gov Future research should investigate its activity against alternative bacterial targets, such as L,D-transpeptidases, which are important in mycobacteria, and other serine and cysteine proteases. nih.gov

Beyond antibacterial applications, the constrained conformation of this scaffold makes it an attractive candidate for targeting enzymes in other disease areas. For instance, derivatives of related azabicyclo[3.2.0]heptan-7-ones have shown antitumor activity. nih.gov There is also potential for this scaffold to be explored as a modulator of dopamine (B1211576) receptors or as an inhibitor of enzymes involved in inflammation, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govresearcher.life The growing concern over antimicrobial resistance necessitates the exploration of novel mechanisms of action, and this bicyclic system provides a promising starting point. nih.gov

Advanced Computational Approaches for Structure-Based Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of derivatives of this compound. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of derivatives with their biological activity. researcher.liferesearchgate.net Such models can guide the design of new compounds with enhanced potency and selectivity.

Molecular docking simulations can provide insights into the binding modes of these compounds with their target proteins, allowing for the rational design of modifications that improve affinity and specificity. nih.govresearchgate.net These computational techniques can be used to screen virtual libraries of derivatives against a wide range of biological targets, prioritizing the most promising candidates for synthesis and experimental testing. The integration of computational design with synthetic efforts will be crucial for efficiently navigating the vast chemical space accessible from this scaffold. unife.it

Innovative Derivatization Strategies for Enhanced Selectivity

The development of novel derivatization strategies is key to unlocking the therapeutic potential of the this compound core. Structure-activity relationship (SAR) studies on related 3,6-diazabicyclo[3.2.0]heptanes have demonstrated that substitutions on the bicyclic system can significantly impact binding affinity and functional activity at specific receptor subtypes. lookchem.com Future research will focus on creating diverse libraries of derivatives by modifying the carboxylic acid and the bicyclic core.

Strategies may include the introduction of various substituents to explore interactions with different pockets of target enzymes, thereby enhancing selectivity. For example, the addition of different side chains could modulate the compound's ability to inhibit specific β-lactamases or target completely different classes of enzymes. researchgate.net The synthesis of prodrugs is another important strategy to improve the pharmacokinetic properties of these compounds. nih.gov

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) technologies are essential for rapidly evaluating the biological activity of large libraries of compounds derived from the this compound scaffold. ku.edu Phenotypic screens can be used to identify compounds with desired biological effects, such as the inhibition of bacterial growth, without prior knowledge of the specific molecular target. nih.gov Reporter gene assays, for instance, have been successfully used to discover novel inhibitors of bacterial cell wall synthesis. nih.gov

Furthermore, HTS can be employed to screen for inhibitors of specific enzymes, such as β-lactamases, which are a major cause of antibiotic resistance. nih.govjwatch.org The development of robust and sensitive HTS assays will be critical for efficiently exploring the therapeutic potential of derivatives of this bicyclic compound and identifying promising lead candidates for further development. nih.govtmc.edu The combination of combinatorial chemistry to generate diverse compound libraries and HTS for rapid biological evaluation represents a powerful approach for future drug discovery efforts based on this scaffold.

Q & A

Q. What approaches reconcile variations in synthetic yields across studies?

  • Methodological Answer : Systematic Design of Experiments (DoE) identifies critical factors (e.g., solvent, catalyst loading). For instance, reaction yields for similar bicyclo compounds vary with solvent polarity (dioxane vs. THF) and stirring rates (200–500 rpm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.